![molecular formula C6H8F2O B1454767 3,3-Bis(fluoromethyl)cyclobutan-1-one CAS No. 1398570-16-5](/img/structure/B1454767.png)
3,3-Bis(fluoromethyl)cyclobutan-1-one
Overview
Description
3,3-Bis(fluoromethyl)cyclobutan-1-one is a chemical compound with the CAS Number: 1398570-16-5 . It has a molecular weight of 134.13 and its IUPAC name is 3,3-bis(fluoromethyl)cyclobutan-1-one .
Molecular Structure Analysis
The InChI code for 3,3-Bis(fluoromethyl)cyclobutan-1-one is 1S/C6H8F2O/c7-3-6(4-8)1-5(9)2-6/h1-4H2 . This indicates that the compound has a cyclobutane core with two fluoromethyl groups attached at the 3rd carbon and a ketone functional group at the 1st carbon.Physical And Chemical Properties Analysis
3,3-Bis(fluoromethyl)cyclobutan-1-one is a powder that is stored at 4 degrees Celsius . Its molecular formula is C6H8F2O and it has a molecular weight of 134.12 .Scientific Research Applications
Synthesis of Cyclobutane-Containing Natural Products
The [2+2] cycloaddition reaction is a primary method for synthesizing cyclobutanes, which are prevalent in a variety of natural products with diverse pharmaceutical activities . 3,3-Bis(fluoromethyl)cyclobutan-1-one can serve as a precursor in synthesizing complex cyclobutane structures found in natural products, aiding in the discovery of new drugs and bioactive molecules.
Synthesis of JAK Inhibitors
The cyclobutane structure has been successfully incorporated into Janus kinase (JAK) inhibitors, such as in the development of Abrocitinib 3,3-Bis(fluoromethyl)cyclobutan-1-one could be explored for its potential in creating more selective JAK inhibitors for treating autoimmune diseases .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3,3-bis(fluoromethyl)cyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-3-6(4-8)1-5(9)2-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHOWPFSOJPHSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(CF)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(fluoromethyl)cyclobutan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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